molecular formula C19H26O8 B1204657 Solaniol (sesquiterpene) CAS No. 77620-53-2

Solaniol (sesquiterpene)

Cat. No. B1204657
CAS RN: 77620-53-2
M. Wt: 382.4 g/mol
InChI Key: TVZHDVCTOCZDNE-UHFFFAOYSA-N
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Description

Solaniol (sesquiterpene) is a natural product found in Fusarium and Fusarium solani with data available.

Scientific Research Applications

Antiproliferative Properties in Cancer Research

Sesquiterpenes, including solaniol, have shown promising applications in cancer research. A study by (Molnár et al., 2016) investigated natural sesquiterpenes from plants like Artemisia asiatica for their antiproliferative action on leukemia cells, indicating potential as novel anticancer agents.

Antifungal and Phytoalexin Properties

Sesquiterpenes from the Solanaceae family, potentially including solaniol, are reviewed for their antifungal properties and potential role as phytoalexins, substances produced by plants in response to stress or pathogens, as discussed by (Stoessl et al., 1976).

Structural Diversity and Cytotoxicity

The structural diversity of sesquiterpenes, like solaniol, contributes to their cytotoxicity and anti-tumor activity, as explored in the genus Inula by (Wang et al., 2014). This highlights their therapeutic potential in medicinal applications.

Development of Synthetic Sesquiterpene Derivatives

Research into sesquiterpene derivatives for cancer treatment is significant, as noted by (Beer et al., 2019). They found specific derivatives to be effective against tumor cell lines, indicating the versatility of sesquiterpenes like solaniol in drug development.

Applications in Agriculture and Plant Protection

Sesquiterpenes have shown potential in agriculture, particularly in plant protection. For example, (Kishore & Dwivedi, 1992) found that zerumbone, a sesquiterpene, exhibited strong fungitoxic action against agricultural pathogens, suggesting similar applications for solaniol.

Allelopathic Effects in Ecosystems

The study by (Woranoot et al., 2019) on Piper betle L. showed that sesquiterpenes can be upregulated by pathogens like Fusarium solani, leading to allelopathic effects on other plants. This indicates solaniol's potential role in plant interactions and ecosystem dynamics.

Biotechnological Synthesis and Applications

The synthesis of sesquiterpenes, such as solaniol, in yeasts for pharmaceutical and industrial applications is a growing field, as discussed by (Mai et al., 2021). This approach offers a sustainable alternative to plant extraction and chemical synthesis.

properties

IUPAC Name

(11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZHDVCTOCZDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998842
Record name 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neosolaniol

CAS RN

77620-53-2, 36519-25-2
Record name NSC320013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neosolaniol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neosolaniol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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